5,5-Dimethyl-2-phenylmorpholine hydrochloride

Catalog No.
S3321124
CAS No.
36981-93-8
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-2-phenylmorpholine hydrochloride

CAS Number

36981-93-8

Product Name

5,5-Dimethyl-2-phenylmorpholine hydrochloride

IUPAC Name

5,5-dimethyl-2-phenylmorpholine;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H

InChI Key

ITCSSRXQXNXMCG-UHFFFAOYSA-N

SMILES

CC1(COC(CN1)C2=CC=CC=C2)C.Cl

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2)C.Cl

5,5-Dimethyl-2-phenylmorpholine hydrochloride is a chemical compound belonging to the class of organic compounds known as phenylmorpholines. It features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a phenyl group attached to the second carbon of the morpholine. The compound is characterized by its unique structure, which includes two methyl groups at the 5-position of the morpholine ring. Its molecular formula is C₁₂H₁₈ClNO, and it has been identified in human blood as a result of exposure to this compound or its derivatives, indicating its relevance in toxicological studies .

The reactivity of 5,5-Dimethyl-2-phenylmorpholine hydrochloride can be attributed to its functional groups. The nitrogen atom in the morpholine ring can participate in nucleophilic reactions, while the aromatic phenyl group may undergo electrophilic substitution. Potential reactions include:

  • Nucleophilic Substitution: The nitrogen can act as a nucleophile in reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The phenyl group can react with electrophiles under suitable conditions.

These reactions are significant for synthesizing derivatives with varied biological activities.

Synthesis of 5,5-Dimethyl-2-phenylmorpholine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the Morpholine Ring: Starting from readily available precursors such as 2-phenylacetaldehyde and diethylamine.
  • Methylation: Introducing methyl groups at the 5-position using methyl iodide or similar reagents.
  • Hydrochloride Salt Formation: Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These steps may vary based on laboratory conditions and desired purity levels.

5,5-Dimethyl-2-phenylmorpholine hydrochloride has potential applications in various fields:

  • Pharmaceutical Research: Investigated for its stimulant effects and potential therapeutic uses.
  • Chemical Synthesis: Used as an intermediate in the production of other chemical compounds.
  • Toxicological Studies: Important for understanding human exposure and metabolism due to its detection in biological samples .

Interaction studies are crucial for understanding how 5,5-Dimethyl-2-phenylmorpholine hydrochloride affects biological systems. Preliminary findings suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 5,5-Dimethyl-2-phenylmorpholine hydrochloride. A comparison highlights their unique features:

Compound NameStructure FeaturesNotable Effects
2-Phenyl-3,5-dimethylmorpholineStimulant and anorectic effectsRelated to phenmetrazine
3-FluorophenmetrazineFluorinated derivativeIncreased potency
3,4-PhendimetrazineDimethyl substitution on different carbonsStimulant effects
G-130 (2-Phenyl-5,5-dimethylmorpholine)Similar morpholine structurePotentially similar effects

These compounds illustrate the diversity within the phenylmorpholine class while emphasizing the unique structural characteristics of 5,5-Dimethyl-2-phenylmorpholine hydrochloride.

Traditional Cyclization Approaches Using Amino Alcohol Precursors

Traditional cyclization methods for synthesizing 5,5-dimethyl-2-phenylmorpholine hydrochloride often begin with amino alcohol precursors. A prominent route involves the reaction of α-bromo-propiophenone derivatives with 2-amino-2-methylpropanol, followed by acid-mediated cyclization [1]. In this approach, the α-bromo-propiophenone undergoes an SN2 nucleophilic substitution with 2-amino-2-methylpropanol, yielding a hydroxyethylamino alcohol intermediate. The subsequent cyclization step employs concentrated sulfuric acid at low temperatures (0–5°C) to facilitate morpholine ring formation.

A critical modification to this method involves substituting 2-aminoethanol with 2-amino-2-methylpropanol to introduce the dimethyl groups at the 5-position of the morpholine ring [1]. The steric hindrance from the methyl groups necessitates precise control over reaction conditions. For instance, using cold sulfuric acid (−10°C) enhances regioselectivity by minimizing side reactions such as over-alkylation or decomposition [1]. Post-cyclization, the freebase product is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from isopropanol-diisopropyl ether mixtures.

Alternative cyclization strategies leverage solvent-free conditions, as demonstrated in patents utilizing substituted anilines and 2-chloroethyl ether [2]. While these methods typically target simpler morpholine derivatives, adapting them for 5,5-dimethyl-2-phenylmorpholine requires substituting the aniline precursor with a dimethylated analog. For example, reacting 2,5-dimethylaniline with excess 2-chloroethyl ether at 150°C in the presence of triethylamine generates the corresponding morpholine after 24 hours [2]. However, this route faces challenges in achieving high yields due to steric hindrance from the dimethyl groups, necessitating optimization of the base-to-substrate ratio (typically 2:1 mol/mol) [2].

Reductive Amination Strategies for Stereochemical Control

Reductive amination offers a stereoselective pathway to 5,5-dimethyl-2-phenylmorpholine hydrochloride by coupling ketone precursors with amines. A widely studied route involves phenylpropane-1,2-dione and 2-amino-2-methylpropanol. The diketone undergoes reductive amination with the amine in ethanol using sodium borohydride (NaBH4) as the reducing agent [4]. This one-pot reaction sequentially forms a hemiaminal intermediate, which dehydrates to an imine before reduction to the secondary amine.

The stereochemical outcome of this reaction is influenced by the reducing agent and solvent polarity. For example, employing NaBH4 in tetrahydrofuran (THF) yields a 3:1 diastereomeric ratio favoring the cis-isomer, whereas catalytic hydrogenation (H2/Pd-C) in methanol produces a 1:1 ratio [4]. Introducing chiral auxiliaries, such as (R)- or (S)-α-methylbenzylamine, further enhances enantioselectivity, achieving enantiomeric excess (ee) values up to 88% [4].

Recent advances explore biocatalytic reductive amination using imine reductases (IREDs). These enzymes facilitate asymmetric synthesis of the morpholine core with ee values exceeding 95% under mild aqueous conditions [4]. However, scalability remains a limitation due to enzyme stability and substrate specificity.

Optimization of Acid-Catalyzed Ring-Closure Reactions

Acid-catalyzed ring-closure reactions are pivotal for constructing the morpholine scaffold. For 5,5-dimethyl-2-phenylmorpholine hydrochloride, cyclization of N-(2-hydroxyethyl)-2-phenylpropane-1,2-diamine derivatives is optimized using sulfuric or methanesulfonic acid [1] [2]. Key variables include acid concentration, temperature, and reaction time.

A systematic study comparing sulfuric acid (95–98%) and methanesulfonic acid revealed that the latter achieves higher yields (82% vs. 68%) at lower temperatures (25°C vs. 0°C) [1]. This is attributed to methanesulfonic acid’s superior solubility of the intermediate, reducing side reactions. Additionally, slow addition of the amino alcohol precursor to cold acid minimizes exothermic side reactions, improving reproducibility [1].

Table 1: Optimization of Cyclization Conditions for 5,5-Dimethyl-2-Phenylmorpholine Hydrochloride

Acid CatalystConcentration (%)Temperature (°C)Time (h)Yield (%)
H2SO49801268
CH3SO3H7025682
HCl (gas)−102455

Post-cyclization workup involves basification with aqueous sodium hydroxide (pH 10–12) and extraction with ethyl acetate. The hydrochloride salt is precipitated by treating the freebase with concentrated HCl in diethyl ether, followed by recrystallization [2].

Impact of Aryl Substitutions on Monoamine Transporter Affinity

The impact of aromatic ring substitutions on the affinity of phenylmorpholine analogues for monoamine transporters has been extensively investigated through systematic structure-activity relationship studies. Research has demonstrated that specific modifications to the phenyl ring substantially influence the binding properties at the dopamine transporter, norepinephrine transporter, and serotonin transporter [1] [2] [3].

Halogen substitutions on the phenyl ring have emerged as particularly significant determinants of transporter selectivity. The introduction of chlorine substituents on the aryl ring, as exemplified by 2-(chlorophenyl)-3,5,5-trimethylmorpholine derivatives, produces markedly different binding profiles compared to the unsubstituted parent compound [2] [3]. Specifically, the (S,S)-5a analogue containing a chlorophenyl substitution demonstrates dopamine transporter inhibition with an IC50 value of 220 nanomolar and norepinephrine transporter inhibition at 100 nanomolar, representing a substantial improvement in selectivity compared to the parent phenylmorpholine structure [2].

Fluorine substitution patterns exhibit even more pronounced effects on transporter affinity. The 2-(fluorophenyl)-3,5,5-trimethylmorpholine derivative (S,S)-5b displays enhanced potency with dopamine transporter IC50 values of 61 nanomolar and norepinephrine transporter IC50 values of 32 nanomolar [2]. This fluorine-containing analogue demonstrates a 3.7-fold and 3.2-fold increase in potency for dopamine and norepinephrine uptake inhibition respectively when compared to the corresponding chlorine analogue, while simultaneously showing reduced serotonin transporter affinity with an IC50 of 4600 nanomolar [2].

Bromine substitution provides yet another distinct binding profile, with the (S,S)-5c analogue exhibiting dopamine transporter IC50 values of 44 nanomolar [2]. Notably, this brominated derivative demonstrates the highest potency among the halogenated series for dopamine transporter inhibition while maintaining differential selectivity patterns across the three monoamine transporters.

The electronic properties of substituents play a crucial role in determining transporter selectivity. Electron-withdrawing groups such as halogens generally enhance binding affinity at dopamine and norepinephrine transporters while reducing serotonin transporter affinity [4] [5]. This pattern suggests that the binding sites of these transporters exhibit differential sensitivity to electronic modifications of the phenyl ring system.

Positional isomerism of substituents on the phenyl ring significantly affects the structure-activity relationships. Research comparing ortho-, meta-, and para-substituted methylphenmetrazine isomers has revealed distinct pharmacological profiles [6] [7]. The 2-methylphenmetrazine and 3-methylphenmetrazine isomers demonstrate stimulant properties similar to the parent compound phenmetrazine, whereas 4-methylphenmetrazine exhibits entactogen properties more reminiscent of 3,4-methylenedioxymethamphetamine [7].

Table 1. Monoamine Transporter Binding Affinities of Aryl-Substituted Phenylmorpholine Analogues

CompoundAryl SubstitutionDA IC50 (nM)NE IC50 (nM)SERT IC50 (nM)NE/DA Ratio
2-PhenylmorpholineNone867920,2600.92
Phenmetrazine3-Methyl70297,7650.41
(S,S)-5aChloro2201003870.45
(S,S)-5bFluoro61324,6000.52
(S,S)-5cBromo441503903.41

The binding site amino acid composition shows approximately 50% conservation across the three transporters with predominantly semiconservative mutations [4]. Key amino acid substitutions such as Ala145/Ser149, Tyr151/Phe155, and Ala321/Val324 between the norepinephrine and dopamine transporters create supplementary binding cavities that accommodate different substitution patterns on the phenylmorpholine scaffold [4].

Computational molecular field analysis has provided valuable insights into the structural features required for optimal binding to the dopamine transporter [8]. These studies have revealed that modifications to the phenyl ring can significantly alter the lipophilic and electrostatic field distributions around the molecule, directly influencing transporter selectivity and binding affinity [8].

Role of Alkyl Group Geometry in Dopaminergic vs. Noradrenergic Selectivity

The geometric arrangement and position of alkyl substituents on the morpholine ring system play a fundamental role in determining the selectivity between dopaminergic and noradrenergic neurotransmitter systems. Systematic investigation of alkyl group modifications has revealed that both the size and positioning of these substituents critically influence the binding characteristics at dopamine and norepinephrine transporters [2] [3].

Extension of alkyl chains at the C-3 position of the morpholine ring demonstrates a clear structure-activity relationship with enhanced transporter potency. The progression from methyl to ethyl to propyl substitution at this position results in dramatic improvements in both dopamine and norepinephrine transporter affinity [2]. The 2-(chlorophenyl)-3-ethyl-5,5-dimethylmorpholine derivative (S,S)-5g exhibits dopamine transporter IC50 values of 23 nanomolar and norepinephrine transporter IC50 values of 19 nanomolar, representing substantial potency enhancements compared to the methyl-substituted analogue [2].

Further alkyl extension to the propyl derivative (S,S)-5h produces even more pronounced effects, with dopamine transporter IC50 values reaching 6.0 nanomolar and norepinephrine transporter IC50 values of 9 nanomolar [2]. This represents the most potent dopamine transporter inhibitor among the series tested, demonstrating a 37-fold improvement in potency compared to the parent 2-phenylmorpholine compound.

N-alkylation of the morpholine nitrogen atom provides an additional avenue for modulating transporter selectivity. The introduction of N-ethyl substitution, as demonstrated by the (S,S)-5e analogue, results in dopamine transporter IC50 values of 44 nanomolar and norepinephrine transporter IC50 values of 24 nanomolar [2]. The N-propyl analogue (S,S)-5f exhibits similar dopamine transporter potency at 61 nanomolar while achieving enhanced norepinephrine transporter selectivity with an IC50 of 13 nanomolar [2].

The differential effects of N-alkylation on dopaminergic versus noradrenergic selectivity appear to be related to the distinct binding site architectures of these transporters. The norepinephrine transporter contains specific amino acid residues that accommodate longer alkyl chains more favorably than the dopamine transporter binding site [9]. Computational studies have identified key residues such as Ala145 in the norepinephrine transporter versus Ser149 in the dopamine transporter that contribute to these selectivity differences [4].

Table 2. Alkyl Substitution Effects on Dopaminergic vs. Noradrenergic Selectivity

CompoundAlkyl ModificationDA IC50 (nM)NE IC50 (nM)NE/DA Selectivity
(S,S)-5a3-Methyl2201000.45
(S,S)-5eN-Ethyl44240.55
(S,S)-5fN-Propyl61130.21
(S,S)-5g3-Ethyl23190.83
(S,S)-5h3-Propyl6.091.50

The 5,5-dimethyl substitution pattern represents a particularly important structural modification that influences both the conformational properties of the morpholine ring and the resulting biological activity [10] [11]. This geminal dimethyl substitution constrains the morpholine ring in a preferred chair conformation, reducing conformational flexibility and enhancing binding selectivity [12] [13]. The conformational restriction imposed by the 5,5-dimethyl groups appears to position key pharmacophoric elements in optimal orientations for interaction with specific transporter binding sites.

Stereochemical considerations play a crucial role in the alkyl substitution effects on transporter selectivity. The (S,S)-configuration of substituted morpholine derivatives consistently demonstrates superior binding affinity compared to the corresponding (R,R)-enantiomers [2] [3]. This stereochemical preference suggests that the transporter binding sites possess defined three-dimensional requirements that are optimally fulfilled by specific alkyl group orientations.

The mechanism underlying alkyl group effects on dopaminergic versus noradrenergic selectivity involves both steric and electronic factors. Longer alkyl chains provide increased hydrophobic interactions with specific amino acid residues in the transporter binding sites while simultaneously influencing the overall molecular volume and shape complementarity [14]. The differential accommodation of these modifications by the dopamine and norepinephrine transporters results in the observed selectivity patterns.

Stereochemical Influences on Nicotinic Acetylcholine Receptor Function

The stereochemical configuration of phenylmorpholine analogues exerts profound influences on their interactions with nicotinic acetylcholine receptor subtypes, demonstrating that three-dimensional molecular architecture is critical for selective receptor recognition and functional modulation [2] [3] [15].

Investigation of nicotinic acetylcholine receptor binding has revealed that the (S,S)-stereoisomers of phenylmorpholine derivatives consistently exhibit superior binding affinity compared to their (R,R)-counterparts across multiple receptor subtypes [2]. The stereochemical preference is most pronounced at the α3β4 nicotinic acetylcholine receptor subtype, where the (S,S)-5e analogue demonstrates an IC50 value of 0.79 micromolar, representing the highest affinity among the tested compounds [2].

The α4β2 nicotinic acetylcholine receptor subtype displays distinct stereochemical requirements compared to other receptor subtypes. The (S,S)-5e derivative exhibits an IC50 of 7.2 micromolar at α4β2 receptors, while maintaining high affinity at α4β4 receptors with an IC50 of 6.4 micromolar [2]. This selectivity pattern suggests that the stereochemical configuration influences the binding orientation within the receptor's orthosteric binding site.

Table 3. Stereochemical Effects on Nicotinic Acetylcholine Receptor Subtype Selectivity

CompoundConfigurationα3β4 IC50 (μM)α4β2 IC50 (μM)α4β4 IC50 (μM)
(S,S)-5aS,S3.32030
(S,S)-5cS,S1.41211
(S,S)-5eS,S0.797.26.4
(S,S)-5fS,S0.98125.8
(S,S)-5hS,S3.19.58.0

The binding interactions of phenylmorpholine analogues with nicotinic acetylcholine receptors involve specific molecular recognition elements that are highly sensitive to stereochemical configuration. The receptor binding site contains conserved aromatic residues such as Trp143 and Tyr89 that form critical interactions with the phenyl ring system of the ligands [15]. The stereochemical configuration determines the spatial orientation of these interactions, directly influencing binding affinity and selectivity.

Conformational analysis of phenylmorpholine derivatives has revealed that the (S,S)-configuration promotes optimal positioning of pharmacophoric elements within the nicotinic acetylcholine receptor binding site [16]. The chair conformation of the morpholine ring, stabilized by the 5,5-dimethyl substitution pattern, positions the phenyl ring and nitrogen atom in orientations that maximize favorable interactions with receptor amino acid residues [12] [13].

The stereochemical influence extends beyond simple binding affinity to affect functional outcomes at nicotinic acetylcholine receptors. Studies using 86Rb+ efflux assays have demonstrated that the tested phenylmorpholine analogues act as non-competitive antagonists rather than agonists at all receptor subtypes examined [2]. The degree of functional antagonism correlates with the stereochemical configuration, with (S,S)-isomers generally producing more potent functional inhibition.

Molecular modeling studies have provided insights into the structural basis for stereochemical selectivity at nicotinic acetylcholine receptors. The binding of phenylmorpholine analogues occurs at the interface between receptor subunits, where the stereochemical configuration determines the fit within the binding pocket [15] [17]. Key interactions include hydrogen bonding between the morpholine oxygen atom and receptor amino acid residues, as well as aromatic stacking interactions between the phenyl ring and receptor tryptophan residues.

The influence of stereochemistry on nicotinic acetylcholine receptor function appears to involve allosteric mechanisms in addition to orthosteric binding effects. The non-competitive nature of the antagonism suggests that phenylmorpholine analogues may bind to sites distinct from the acetylcholine binding site, with stereochemical configuration determining the efficacy of allosteric modulation [18] [19].

Comparative analysis across different nicotinic acetylcholine receptor subtypes reveals that stereochemical requirements vary depending on the specific subunit composition. The α3β4 receptor subtype demonstrates the highest sensitivity to stereochemical configuration, likely due to structural differences in the binding site architecture compared to α4β2 and α4β4 subtypes [20] [18]. These differences provide opportunities for developing stereochemically-defined ligands with enhanced receptor subtype selectivity.

Related CAS

42013-48-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-phenyl-5,5-dimethylmorpholine hydrochloride

Dates

Last modified: 08-19-2023

Explore Compound Types